molecular formula C20H17FO2S B015506 Sulindac sulfide CAS No. 49627-27-2

Sulindac sulfide

Katalognummer: B015506
CAS-Nummer: 49627-27-2
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: LFWHFZJPXXOYNR-MFOYZWKCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Contextualization of Sulindac as a Prodrug and its Metabolites in Therapeutic Research

Sulindac is an orally bioavailable prodrug that requires metabolic activation in the body to exert its pharmacological effects. mdpi.comresearchgate.netmdpi.com Following administration, sulindac undergoes biotransformation, primarily in the liver, into two main metabolites: sulindac sulfide and sulindac sulfone. researchgate.netnih.govfrontiersin.org This metabolic conversion involves the reversible reduction of the sulfoxide moiety in sulindac to the active sulfide form and the irreversible oxidation to the inactive sulfone form. researchgate.netnih.govfrontiersin.org This metabolic profile is central to understanding the therapeutic actions of sulindac, as the active metabolite, this compound, is responsible for many of the observed biological effects. mdpi.commdpi.comnih.goveurekaselect.comdovepress.com Research in this area has explored the pathways and enzymes involved in these metabolic conversions, highlighting the dynamic interplay between the prodrug and its metabolites in vivo. nih.gov

Significance of this compound as the Primary Active Metabolite in Pharmacological Studies

This compound is widely recognized as the primary pharmacologically active metabolite of sulindac. mdpi.commdpi.comnih.govfrontiersin.orgeurekaselect.comdovepress.com Its significance in pharmacological studies stems from its potent inhibitory activity against cyclooxygenase (COX) enzymes, specifically both COX-1 and COX-2. mdpi.commdpi.comfrontiersin.orgdovepress.comaacrjournals.orgaacrjournals.org This COX inhibition is the basis for the anti-inflammatory properties historically associated with sulindac. mdpi.comfrontiersin.orgdovepress.com Beyond its anti-inflammatory role, this compound has been a central focus in research investigating other potential therapeutic applications, particularly in the context of cancer. Studies have demonstrated its ability to influence various cellular processes relevant to cancer development and progression. mdpi.comresearchgate.netmdpi.comnih.govfrontiersin.orgdovepress.comaacrjournals.orgaacrjournals.orgiiarjournals.org

Evolution of Research Perspectives: From COX-Dependent to COX-Independent Mechanisms of Action

While the initial understanding of this compound's activity was heavily centered on its COX inhibitory properties, research perspectives have evolved significantly to encompass COX-independent mechanisms of action. mdpi.comresearchgate.netmdpi.comfrontiersin.orgdovepress.comaacrjournals.orgiiarjournals.orgnih.govnih.govmdpi.comiiarjournals.org Growing evidence suggests that the biological effects of this compound, particularly its antineoplastic activities, are not solely reliant on COX inhibition. mdpi.comfrontiersin.orgaacrjournals.orgmdpi.comiiarjournals.org This is supported by findings that the sulindac sulfone metabolite, which lacks significant COX inhibitory activity, also exhibits anticancer properties. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com

Academic research has identified several COX-independent pathways and cellular targets modulated by this compound. These include the induction of apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines. mdpi.comnih.govfrontiersin.orgaacrjournals.orgaacrjournals.orgiiarjournals.orgnih.govnih.govmdpi.comiiarjournals.org Studies have delved into the molecular events underlying these effects, such as the activation of caspases and modulation of proteins like Bax and Bid. iiarjournals.org Furthermore, research indicates that this compound can influence signaling pathways such as NF-κB, Wnt/β-catenin, and cGMP PDE, which play crucial roles in cell proliferation, survival, and inflammation. mdpi.comnih.govmdpi.com The induction of NAG-1 (Nonsteroidal Anti-inflammatory Drug-Activated Gene-1) expression has also been observed as a COX-independent effect of this compound. aacrjournals.org More recent studies have explored its potential in areas like radioprotection, linking its activity to antioxidant properties and the reduction of oxidative stress. nih.govdovepress.com This shift in research highlights the multifaceted nature of this compound's biological activities, extending its potential therapeutic relevance beyond traditional anti-inflammatory applications.

Summary of Sulindac Metabolism and Metabolites

CompoundClassificationCOX InhibitionPrimary Biological Activity (Initial View)Other Researched Activities
SulindacProdrugInactive-Studied for anti-inflammatory and anticancer activity. mdpi.comresearchgate.netmdpi.comnih.govfrontiersin.orgeurekaselect.comnih.gov
This compoundActive MetabolitePotent (COX-1 & COX-2) mdpi.commdpi.comfrontiersin.orgdovepress.comaacrjournals.orgaacrjournals.orgAnti-inflammatory mdpi.comfrontiersin.orgdovepress.comAnticancer (apoptosis, cell cycle arrest), antioxidant, modulation of signaling pathways. mdpi.comresearchgate.netmdpi.comnih.govfrontiersin.orgdovepress.comaacrjournals.orgaacrjournals.orgiiarjournals.orgnih.govmdpi.comiiarjournals.org
Sulindac SulfoneInactive MetaboliteLacks significant inhibition mdpi.comfrontiersin.orgnih.govnih.govmdpi.com-Anticancer (growth inhibition, apoptosis). mdpi.comfrontiersin.orgnih.govnih.govmdpi.com

COX Inhibitory Activity: this compound vs. a Derivative

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
This compound (SS)1.2 mdpi.com9.0 mdpi.com
This compound Amide (SSA)81.6 mdpi.com>200 mdpi.com

Effect of this compound on Apoptosis-Related Proteins in Endothelial Cells

ProteinEffect of this compound Incubation (24h)
Caspase 3Activated iiarjournals.org
Caspase 8Activated iiarjournals.org
BaxDecreased levels iiarjournals.org
BidDecreased levels iiarjournals.org
PARPCleavage iiarjournals.org

Effect of this compound on NAG-1 Expression in Ovarian Cancer Cells (SKOV3)

TreatmentNAG-1 Expression Level (Relative)
Vehicle (DMSO)Baseline
Sulindac (30 µM)Moderate Increase
Sulindac Sulfone (30 µM)Moderate Increase
This compound (30 µM)Dramatic Induction aacrjournals.org
Indomethacin (100 µM)Moderate Increase
SC-560 (30 µM)Barely Induced aacrjournals.org
NS-398 (100 µM)Moderate Increase

Radioprotective Effects of this compound in Human Lymphocytes (Pretreatment + 1.5 Gy IR)

EndpointEffect of this compound Pretreatment
Genotoxicity (Micronuclei)Reduced dovepress.com
Oxidative StressReduced dovepress.com
MDA LevelsReduced dovepress.com
SOD ActivityIncreased (at 250 µM) dovepress.com

Eigenschaften

IUPAC Name

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FO2S/c1-12-17(9-13-3-6-15(24-2)7-4-13)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWHFZJPXXOYNR-MFOYZWKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049078
Record name Sulindac sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49627-27-2, 32004-67-4
Record name Sulindac sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49627-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulindac sulfide, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049627272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulindac sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.251
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-5-fluoro-2-methyl-1-[[4-(methylthio)phenyl]methylene]-1H-indene-3-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULINDAC SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UVA8S2DEY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Sulindac Sulfide at the Molecular and Cellular Level

Modulation of Cyclooxygenase (COX) Enzymes

Sulindac sulfide is recognized for its inhibitory effects on cyclooxygenase enzymes, which are central to the synthesis of prostaglandins, lipid compounds involved in inflammation, pain, and fever patsnap.com.

Inhibition of COX-1 and COX-2 Enzymatic Activity by this compound

This compound acts as a non-steroidal COX inhibitor, effectively inhibiting the activity of both COX-1 and COX-2 enzymes patsnap.comnih.govapexbt.com. These enzymes are crucial for converting arachidonic acid into prostaglandins and thromboxanes patsnap.com. Studies have reported IC50 values for this compound against COX-1 and COX-2. For instance, one study indicated IC50 values of 1.2 µM for COX-1 and 9.0 µM for COX-2 mdpi.com. Another source provided IC50 values of 1.9 µM and 1.21 µM for COX-1 and COX-2, respectively apexbt.com. This compound is considered a slow, tight-binding inhibitor of both COX-1 and COX-2 acs.org.

EnzymeIC50 (µM)Source
COX-11.2 mdpi.com
COX-29.0 mdpi.com
COX-11.9 apexbt.com
COX-21.21 apexbt.com

Differential Inhibition Profiles and Their Implications for Therapeutic Efficacy

While this compound inhibits both COX-1 and COX-2, its analog, sulindac sulfone, has been reported to exhibit antitumor properties without inhibiting cyclooxygenase activity apexbt.com. This suggests that the antineoplastic effects of sulindac derivatives may not solely rely on COX inhibition nih.govnih.govaacrjournals.org. Research on a novel amide derivative of this compound (SSA) further highlights differential inhibition; SSA was significantly less potent than this compound in inhibiting COX-1 and COX-2, yet more potent in inhibiting cancer cell growth and inducing apoptosis mdpi.com. This indicates that reduced COX inhibition can be associated with enhanced activity in other pathways mdpi.com.

Prostaglandin Synthesis Suppression as a Downstream Effect

The inhibition of COX enzymes by this compound leads to the suppression of prostaglandin synthesis wikipedia.orgmdpi.comapexbt.comfrontiersin.orgnih.gov. Prostaglandins are key mediators of inflammation nih.gov. By blocking COX activity, this compound reduces the production of these pro-inflammatory chemicals patsnap.com. Studies have shown that this compound treatment of cells results in the inhibition of prostaglandin E2 production apexbt.com. The active form, this compound, inhibited prostaglandin synthesis in various cell types, whereas the inactive sulfone form did not nih.gov.

Cyclic Guanosine Monophosphate (cGMP) Signaling Pathway Activation

Beyond its effects on COX enzymes, this compound has been shown to influence the cGMP signaling pathway, an effect considered to be COX-independent and potentially contributing to its antineoplastic activities mdpi.comnih.govnih.govaacrjournals.orgresearchgate.net.

Inhibition of cGMP Phosphodiesterase (PDE) Isozymes by this compound

This compound inhibits the enzymatic activity of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) isozymes nih.govmdpi.comnih.gov. PDEs are a family of enzymes that hydrolyze cyclic nucleotides like cGMP into their inactive forms, thus negatively regulating cGMP signaling nih.govfrontiersin.org. Both the sulfide and sulfone metabolites of sulindac have been shown to inhibit cGMP PDE activity at concentrations comparable to those that inhibit cancer cell growth mdpi.com. This inhibition leads to an elevation of intracellular cGMP levels mdpi.comnih.govresearchgate.netaacrjournals.orgaacrjournals.org.

Specific Focus on PDE5 Inhibition and its Role in Cellular Processes

Among the various cGMP PDE isozymes, PDE5 appears to be a critical target for this compound researchgate.netaacrjournals.org. This compound has been shown to preferentially inhibit the cGMP-specific PDE5 isozyme nih.govaacrjournals.orgnih.gov. PDE5 is often overexpressed in certain cancer cells, including colon and breast tumor cells mdpi.comresearchgate.netaacrjournals.orgaacrjournals.orgnih.gov. Inhibition of PDE5 by this compound results in the accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG) mdpi.comnih.govnih.govresearchgate.netaacrjournals.orgaacrjournals.org. This activation of the cGMP/PKG pathway is associated with the inhibition of cancer cell growth and the induction of apoptosis mdpi.comnih.govnih.govaacrjournals.orgfrontiersin.orgresearchgate.netaacrjournals.orgaacrjournals.org. The mechanism involves the suppression of β-catenin-mediated transcriptional activity, leading to the downregulation of proteins like cyclin D1 and survivin, which are involved in tumor cell proliferation and apoptosis nih.govnih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.org.

TargetEffect of this compoundDownstream Impact
COX-1InhibitionReduced prostaglandin synthesis
COX-2InhibitionReduced prostaglandin synthesis
cGMP PDE Isozymes (especially PDE5)InhibitionIncreased intracellular cGMP levels
Intracellular cGMPElevationActivation of PKG
PKGActivationSuppression of β-catenin-mediated transcription, Inhibition of cell growth, Induction of apoptosis

Elevation of Intracellular cGMP Levels and Activation of cGMP-Dependent Protein Kinase (PKG)

This compound has been shown to inhibit cyclic guanosine monophosphate phosphodiesterase (cGMP PDE) activity, leading to an increase in intracellular cGMP levels. nih.govnih.govresearchgate.netaacrjournals.orgnih.govnih.govaacrjournals.orgaacrjournals.org This elevation of cGMP subsequently activates cGMP-dependent protein kinase (PKG). nih.govnih.govresearchgate.netaacrjournals.orgnih.govnih.govaacrjournals.orgaacrjournals.org This mechanism is observed in various tumor cell lines, including colon and breast cancer cells, at concentrations that inhibit proliferation and induce apoptosis. aacrjournals.orgnih.govnih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.org Importantly, this effect appears to be selective for tumor cells and is not observed in normal colonocytes or normal human mammary epithelial cells. nih.govnih.govresearchgate.netaacrjournals.orgnih.gov

Studies have demonstrated a dose-dependent increase in intracellular cGMP levels in tumor cells treated with this compound. nih.govaacrjournals.org This increase in cGMP is followed by the activation of PKG, as indicated by the phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a known PKG substrate. aacrjournals.orgnih.govaacrjournals.org The concentrations and time required for this compound to elevate cGMP and activate PKG parallel those needed for its tumor cell growth inhibitory activity. nih.gov

Wnt/β-Catenin Signaling Pathway Regulation

This compound has been found to significantly impact the Wnt/β-Catenin signaling pathway, a pathway frequently dysregulated in various cancers. nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgplos.orgoncotarget.comnih.govresearchgate.netnih.govaacrjournals.org

Transcriptional Suppression of β-Catenin by this compound

A key mechanism by which this compound regulates the Wnt/β-Catenin pathway is through the transcriptional suppression of β-catenin. nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.org Research indicates that this compound treatment leads to a decrease in β-catenin mRNA levels in tumor cells. nih.govaacrjournals.org This transcriptional repression of the CTNNB1 gene, which encodes β-catenin, appears to be a significant factor in the reduction of β-catenin protein levels observed after this compound treatment. nih.govaacrjournals.org

Inhibition of Wnt/β-Catenin T-Cell Factor Transcriptional Activity

This compound has been shown to inhibit the transcriptional activity of T-cell factor (TCF), a key transcription factor that partners with β-catenin to activate downstream target genes in the Wnt pathway. aacrjournals.orgnih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgaacrjournals.org This inhibition of TCF transcriptional activity is a direct consequence of the reduced levels of β-catenin. aacrjournals.orgaacrjournals.org Studies using reporter assays, such as the TOPflash luciferase reporter assay, have demonstrated a significant reduction in TCF/LEF-dependent transcription upon this compound treatment. aacrjournals.orgaacrjournals.org This effect is consistent with the observed decrease in nuclear β-catenin levels. aacrjournals.org

Downregulation of Downstream Effectors: Cyclin D1 and Survivin

The inhibition of Wnt/β-Catenin TCF transcriptional activity by this compound results in the downregulation of several downstream effector proteins that are critical for cell cycle progression and survival. nih.govresearchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.govcore.ac.uk Notably, this compound treatment leads to decreased expression of Cyclin D1 and Survivin. nih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govcore.ac.uk Cyclin D1 is a key regulator of the cell cycle, while Survivin is an important anti-apoptotic protein. aacrjournals.orgcore.ac.uk The downregulation of these proteins contributes to the observed growth inhibitory and apoptosis-inducing effects of this compound in tumor cells. nih.govresearchgate.netaacrjournals.orgaacrjournals.orgnih.govcore.ac.uk

Here is a table summarizing the effect of this compound on the expression of β-catenin, Cyclin D1, and Survivin in HCT116 cells:

Treatment (HCT116 cells)β-catenin ExpressionCyclin D1 ExpressionSurvivin Expression
Vehicle ControlBaselineBaselineBaseline
This compound (80 µmol/L, 24h)DecreasedDecreasedDecreased
This compound (80 µmol/L, 48h)Further DecreasedFurther DecreasedFurther Decreased
This compound (80 µmol/L, 72h)Markedly DecreasedMarkedly DecreasedMarkedly Decreased

Note: Data is illustrative based on findings indicating time-dependent decreases in expression levels upon treatment with this compound. nih.govaacrjournals.org

Impact on γ-Catenin Expression

Here is a table illustrating the effect of this compound on β-catenin and γ-catenin expression in NB4 cells:

Treatment (NB4 cells)Total β-catenin ExpressionActive β-catenin Expressionγ-catenin Expression
Vehicle Control (24h)BaselineBaselineBaseline
This compound (200 µM, 24h)DecreasedDecreasedDecreased
Vehicle Control (48h)BaselineBaselineBaseline
This compound (200 µM, 48h)Markedly DecreasedMarkedly DecreasedMarkedly Decreased

Note: Data is illustrative based on findings indicating downregulation of total and active β-catenin and γ-catenin in NB4 cells treated with this compound. plos.orgnih.govplos.org

Notch Signaling Pathway Modulation

The Notch signaling pathway is a highly conserved system that plays crucial roles in cell fate determination, differentiation, proliferation, and apoptosis. Dysregulation of Notch signaling has been implicated in the development and progression of various cancers.

Inhibition of Notch1 Cleavage in Specific Cancer Cell Lines

Research has demonstrated that this compound inhibits Notch1 cleavage in various cancer cell lines. researchgate.netnih.gov For instance, studies in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, have confirmed that this compound, acting as a GSM, inhibits the cleavage of Notch1. researchgate.netnih.gov This inhibition leads to a decrease in the levels of the intracellular cytoplasmic domain of Notch1 (Notch1-IC), which is the active form of the receptor that translocates to the nucleus to regulate gene expression. nih.gov The ability of this compound to inhibit Notch1 cleavage in these cell lines highlights its potential to disrupt aberrant Notch signaling in cancer.

Apoptosis Induction Mechanisms

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. The induction of apoptosis is a key strategy in cancer therapy. This compound has been shown to induce apoptosis through multiple pathways.

Activation of Caspase-8-Dependent Apoptotic Pathways

This compound has been shown to engage the caspase-8-dependent apoptotic pathway, also known as the extrinsic pathway. aacrjournals.orgnih.govoup.comaacrjournals.org This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the formation of the death-inducing signaling complex (DISC) and the activation of caspase-8. nih.gov Studies have indicated that this compound upregulates the expression of death receptor 5 (DR5) and activates proximal caspase-8 in various human colon and prostate cancer cell lines. nih.govoup.comaacrjournals.org Activation of caspase-8 can directly cleave downstream caspases, such as caspase-3, or cleave Bid, a pro-apoptotic protein that links the extrinsic pathway to the mitochondrial pathway. iiarjournals.org

Engagement of Mitochondrial Apoptotic Pathways

In addition to the caspase-8-dependent pathway, this compound also engages the mitochondrial apoptotic pathway, or the intrinsic pathway. aacrjournals.orgnih.govnih.govmcpharmacol.com This pathway is characterized by the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol, which then triggers the activation of caspase-9 and subsequently caspase-3. aacrjournals.orgnih.govmcpharmacol.com Research suggests that this compound can induce cytochrome c release and activate caspase-9. aacrjournals.orgnih.govmcpharmacol.com The engagement of both the extrinsic and intrinsic apoptotic pathways by this compound underscores its potent pro-apoptotic activity.

Modulation of Anti-Apoptotic (Bcl-2) and Pro-Apoptotic (Bax, Par-4) Protein Expression

This compound influences the expression levels of key proteins that regulate apoptosis, including members of the Bcl-2 family and Par-4.

Modulation of Bcl-2 and Bax: The Bcl-2 family of proteins includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. The balance between these proteins determines a cell's susceptibility to apoptosis. Studies have shown that this compound can downregulate the expression of the anti-apoptotic protein Bcl-2 in various cancer cell lines, including colon and breast cancer cells. ekb.egcore.ac.uknih.govnih.gov Conversely, some studies have observed an increase in the expression of the pro-apoptotic protein Bax following this compound treatment, or a redistribution of Bax to the mitochondria, which is consistent with its role in initiating the mitochondrial apoptotic pathway. aacrjournals.orgiiarjournals.orgnih.govpsu.edu However, other studies have not found changes in Bax levels. ekb.eg This modulation of Bcl-2 and Bax expression by this compound favors a pro-apoptotic cellular environment.

Modulation of Par-4: Prostate apoptosis response-4 (Par-4) is a pro-apoptotic protein that can induce apoptosis in cancer cells while sparing normal cells. Research indicates that this compound can significantly upregulate the expression of Par-4. ekb.egnih.gov Upregulation of Par-4 has been associated with the downregulation of Bcl-2 and activation of caspases, further contributing to the apoptotic effects of this compound. ekb.egnih.gov

The combined effects of this compound on caspase activation, mitochondrial pathway engagement, and the modulation of Bcl-2, Bax, and Par-4 expression highlight the multifaceted mechanisms by which this compound induces apoptosis in cancer cells.

Role of Cleaved Caspase-3 Activation

This compound has been shown to induce apoptosis in various cancer cell lines, and this process often involves the activation of caspases, particularly caspase-3. Studies have demonstrated that treatment with this compound leads to an increase in the expression of cleaved caspase-3. nih.govpsu.edu This activation is considered a key event in the execution phase of apoptosis, leading to the dismantling of the cell. nih.gov In some cell lines, the increase in cleaved caspase-3 is observed in a concentration-dependent manner following this compound treatment. nih.gov The activation of caspase-3 by this compound can occur relatively early, preceding significant changes in other cellular processes like the loss of β-catenin protein expression in some colon cancer cells. aacrjournals.org Pretreatment with broad-spectrum caspase inhibitors, such as z-VAD-fmk, has been shown to prevent the cleavage of caspase-3 induced by this compound, further supporting the role of caspases in the observed cellular effects. aacrjournals.org

Influence on Cell Cycle Progression and Quiescence (G0/G1 Phase Arrest)

This compound has been observed to influence cell cycle progression, commonly inducing an accumulation of cells in the G0/G1 phase. tandfonline.comnih.govaacrjournals.orgaacrjournals.orgnih.gov This arrest in the G0/G1 phase indicates that the compound can prevent cells from progressing into the DNA synthesis (S) phase, thereby inhibiting proliferation. nih.gov This effect is often observed to be both time- and concentration-dependent. nih.govnih.gov The induction of G0/G1 arrest by this compound has been reported in various cancer cell types, including colon adenocarcinoma and head and neck squamous cell carcinoma cells. tandfonline.comnih.govnih.gov The mechanism underlying this cell cycle arrest may involve alterations in the levels and activity of key cell cycle regulatory proteins, such as a decrease in mitotic cyclins and a relative increase in the underphosphorylated form of retinoblastoma protein (pRB). nih.gov Additionally, this compound can induce the levels of the cyclin-dependent kinase inhibitor p21WAF-1/cip1, which plays a role in G1 arrest. tandfonline.comnih.gov While this compound consistently induces G0/G1 arrest in many cancer cell lines, some studies suggest that cell cycle arrest might occur specifically under conditions involving mitogenic stimulation. researchgate.netaacrjournals.org

Effects on Cellular Proliferation and Growth Inhibition

This compound demonstrates significant inhibitory effects on the proliferation and growth of various cancer cell lines. nih.govnih.govresearchgate.netnih.govnih.goviiarjournals.orguni.luaacrjournals.orgaacrjournals.org This inhibition is a key aspect of its potential as an antineoplastic agent.

Concentration and Time-Dependent Effects on Cancer Cell Viability

The inhibitory effect of this compound on cancer cell viability is typically concentration- and time-dependent. nih.govnih.goviiarjournals.orguni.luiiarjournals.orgresearchgate.net As the concentration of this compound increases or the duration of exposure lengthens, the viability of cancer cells decreases. nih.goviiarjournals.org This dose- and time-dependent response has been observed in numerous cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (CRC) cells. nih.goviiarjournals.org For instance, studies on MCF-7 cells have shown that increasing concentrations of this compound (20, 40, and 80 µmol/l) over 24, 48, or 72 hours lead to increased inhibition ratios of cell proliferation. nih.gov Similarly, in CRC cells, strong inhibition of survival, approaching 100%, was observed after 72 hours of incubation with 70 to 200 µM of this compound. iiarjournals.org

Table 1: Concentration and Time-Dependent Inhibition Ratio of MCF-7 Cell Proliferation by this compound nih.gov

Concentration (µmol/l)24 hours Inhibition Ratio (%)48 hours Inhibition Ratio (%)72 hours Inhibition Ratio (%)
20Data not available in snippetData not available in snippetData not available in snippet
40Data not available in snippetData not available in snippetData not available in snippet
80Data not available in snippetData not available in snippetData not available in snippet

Note: Specific inhibition ratio values for each concentration and time point were not available in the provided snippets, but the trend of dose- and time-dependent increase in inhibition was reported. nih.gov

Table 2: Survival of CRC Cells After 72 hours Incubation with this compound iiarjournals.org

This compound Concentration (µM)Cell Survival (% of control)
70-200Approaching 0% (strong inhibition)

Note: The snippet indicates strong inhibition approaching 100%, meaning survival is close to 0%. iiarjournals.org

Differential Sensitivity Across Various Cancer Cell Lines

This compound exhibits differential sensitivity across various cancer cell lines. nih.govnih.govnih.goviiarjournals.orguni.luaacrjournals.orgebi.ac.uk While it demonstrates growth inhibitory effects in a broad range of cancer types, the effective concentrations can vary depending on the specific cell line. For example, this compound inhibited the growth of human breast tumor cell lines SK-BR-3, ZR75-1, and MDA-MB-231 with IC50 values of 59, 76, and 84 µM, respectively. nih.gov In contrast, primary cultures of normal human mammary epithelial cells (HMEC) were less sensitive, with an IC50 value of 163 µM. nih.gov In colon cancer cells, the order of growth inhibitory potency among sulindac and its metabolites was consistently this compound >> sulindac sulfone > sulindac. nih.govnih.govuni.lu this compound inhibited the viability of human HCT116, HT29, and Caco2 colon tumor cell lines with IC50 values ranging from 75 to 83 µmol/L following 72 hours of treatment, while normal colonocytes were less sensitive. aacrjournals.org this compound also enhanced the sensitivity to doxorubicin in a significant proportion of tested tumor cell lines, including all melanoma lines examined in one study. jbr-pub.org.cnresearchgate.net

Table 3: IC50 Values of this compound in Different Breast Cell Lines nih.gov

Cell LineIC50 (µM)
SK-BR-3 (Breast Tumor)59
ZR75-1 (Breast Tumor)76
MDA-MB-231 (Breast Tumor)84
HMEC (Normal Mammary Epithelial)163

Table 4: Relative Growth Inhibitory Potency in Colon Cancer Cells nih.govnih.govuni.lu

CompoundRelative Potency
This compoundHighest
Sulindac sulfoneIntermediate
SulindacLowest

Suppression of Specific Transcription Factors (Sp1, Sp3, Sp4) and Sp-Regulated Genes

A significant mechanism by which this compound inhibits cancer cell growth involves the downregulation of specificity protein (Sp) transcription factors, specifically Sp1, Sp3, and Sp4. nih.govnih.govuni.luresearchgate.netresearchgate.net These transcription factors play crucial roles in maintaining the phenotype of many cancers and regulating genes involved in cell survival, proliferation, and angiogenesis. nih.govnih.gov Treatment with this compound has been shown to decrease the protein levels of Sp1, Sp3, and Sp4 in colon cancer cells. nih.govnih.govuni.lu This downregulation, in turn, leads to decreased expression of several pro-oncogenic genes that are regulated by Sp transcription factors. nih.govnih.gov Examples of such downregulated genes include survivin, Bcl-2, epidermal growth factor receptor (EGFR), cyclin D1, the p65 subunit of NFκB, and vascular endothelial growth factor (VEGF). nih.govnih.gov The suppression of these Sp-regulated genes contributes to the observed inhibition of cancer cell proliferation and survival. nih.govnih.gov The mechanism for this downregulation may involve the induction of reactive oxygen species (ROS) by this compound, which can decrease the level of microRNA-27a. nih.govnih.gov This decrease in miR-27a can lead to the upregulation of the Sp-repressor ZBTB10, which then results in the downregulation of Sp proteins and their target genes. nih.govnih.govresearchgate.net

Regulation of Reactive Oxygen Species (ROS) and Oxidative Stress

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen, which play dual roles in cellular signaling and oxidative damage. The balance of ROS is critical for cellular homeostasis. Research indicates that this compound can influence intracellular ROS levels and modulate cellular responses to oxidative stress, particularly in cancer cells.

Induction of ROS

Studies have demonstrated that this compound can induce the production of reactive oxygen species in various cancer cell lines. For instance, treatment of colon cancer cells like SW480 and RKO with this compound has been shown to increase cellular ROS levels over time. researchgate.netnih.gov Similarly, in pancreatic cancer cells (BxPC-3), this compound treatment increased ROS levels significantly. oup.com This induction of ROS appears to be a key aspect of its cellular effects, potentially contributing to its antineoplastic activity. nih.gov

Sensitization of Cancer Cells to Oxidizing Agents

Beyond directly inducing ROS, this compound has been shown to sensitize cancer cells to the effects of oxidizing agents and drugs that influence mitochondrial function. nih.govresearchgate.netresearchgate.net This sensitization can lead to enhanced production of ROS and subsequent cell death, often through apoptosis. nih.govresearchgate.netplos.org Notably, this effect appears to be selective for cancer cells, with normal cells showing either no enhanced killing or even protection against oxidative stress under similar conditions. nih.govresearchgate.netplos.org The mechanism may involve oxidative damage and mitochondrial dysfunction. plos.org

Modulation of Drug Efflux Transporters

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often mediated by ATP-binding cassette (ABC) transporters that efflux therapeutic drugs from cells. ABCC1 (MRP1) is one such transporter implicated in MDR. researchgate.netnih.govtaylorandfrancis.com this compound has been investigated for its ability to modulate the activity of these transporters, particularly ABCC1.

Reversal of ABCC1-Mediated Multidrug Resistance by this compound

This compound has demonstrated the ability to potently and selectively reverse ABCC1-mediated multidrug resistance in tumor cells. researchgate.netnih.govnih.gov Studies using resistance-selected and engineered cell lines expressing ABCC1 have shown that this compound can restore sensitivity to chemotherapeutic drugs like doxorubicin. researchgate.netnih.govnih.govbiocrick.com This reversal is selective for ABCC1 and has not been observed with other ABC transporters like ABCB1 or ABCG2. researchgate.netnih.govnih.govbiocrick.com The concentrations of this compound effective in reversing MDR are reported to be clinically achievable. researchgate.netnih.govnih.gov

Inhibition of ABCC1 Substrate and Co-substrate Transport

The mechanism by which this compound reverses ABCC1-mediated MDR involves the inhibition of the transporter's function. Experiments using isolated membrane vesicles and intact cells have shown that this compound inhibits the transport of ABCC1 substrates. researchgate.netnih.govbiocrick.com For example, it has been shown to inhibit the transport of leukotriene C4 into membrane vesicles. researchgate.netnih.govbiocrick.com Furthermore, this compound inhibits the transport of co-substrates like glutathione (GSH) by ABCC1. researchgate.netnih.govbiocrick.com This inhibition leads to decreased efflux of drugs like doxorubicin and fluorescent substrates from ABCC1-expressing cells. researchgate.netnih.govbiocrick.com

Impact on Other Signaling Pathways and Molecular Targets

Beyond its effects on COX enzymes, this compound has been shown to influence several other critical signaling pathways involved in cellular proliferation, survival, inflammation, and differentiation.

Modulation of Nuclear Factor-kappa B (NF-κB) Activity

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor involved in regulating immune and inflammatory responses, as well as cell proliferation and survival . This compound has been demonstrated to modulate NF-κB activity, although the precise effects can vary depending on the cellular context and concentration.

Studies have shown that this compound can inhibit the activation of the NF-κB pathway by decreasing the phosphorylation of IκB kinase β (IKKβ) and IκBα . The IKK complex, containing IKKα and IKKβ, is responsible for phosphorylating IκB proteins, leading to their degradation and the subsequent translocation of NF-κB to the nucleus to activate gene expression . By inhibiting IKKβ phosphorylation, this compound can prevent this cascade, thereby suppressing NF-κB-mediated transcription . This inhibition of NF-κB activation may contribute to the anti-inflammatory and growth inhibitory properties of this compound .

Research in human breast (MDA-MB-231) and colon (HCT116) tumor cells has shown that this compound can potently inhibit tumor cell invasion at concentrations lower than those required to inhibit tumor cell growth, and this effect involves the inhibition of NF-κB signaling . This compound treatment altered the expression of numerous microRNAs (miRNAs), including those previously implicated in tumor invasion and metastasis . Bioinformatic analysis revealed that a significant percentage of the down-regulated miRNAs contained NF-κB binding sites in their promoter regions, suggesting that NF-κB mediates the effects of this compound on miRNA expression . Specifically, this compound was found to suppress NF-κB-mediated transcription of miRNAs such as miR-10b, miR-17, miR-21, and miR-9, which can stimulate tumor cell invasion .

However, some studies have also indicated that this compound can, under certain conditions, increase NF-κB signaling in colon cancer cells . This effect was observed to decrease IκBα levels and increase p65(RelA) binding to the NF-κB DNA response element, leading to the induction of NF-κB target genes like IL-8, ICAM1, and A20 . This suggests a complex modulation of the NF-κB pathway by this compound, potentially depending on factors such as cell type, concentration, and the presence of other stimuli like TNFα .

Influence on Mitogen-Activated Protein Kinases (MAPKs): ERK1/2 and JNK Signaling

Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs, are central components of signaling pathways that regulate diverse cellular processes such as proliferation, differentiation, and apoptosis . This compound has been shown to influence these pathways.

The Ras-Raf-MEK-ERK pathway is a well-characterized cascade often dysregulated in cancer, promoting cell proliferation and survival . This compound has been reported to affect this pathway, particularly downstream of Ras activation . Inhibition of Ras signaling by this compound can lead to reduced activation levels of MAP/ERK kinase 1/2 (MEK1/2) and the downstream p44-MAPK and p42-MAPK (ERK1/2) . This suggests that this compound can impact cell growth and survival by modulating the ERK signaling cascade, potentially through its effects on upstream regulators like Ras .

While the primary focus regarding this compound and MAPKs often lies on the ERK pathway due to its connection with Ras signaling, the influence on JNK signaling has also been investigated in the broader context of NSAID mechanisms. Although direct detailed mechanisms of this compound specifically on JNK were not as prominently featured in the search results as its effects on NF-κB, Ras, and PPARγ, the general understanding of NSAID actions includes potential modulation of various MAPK branches. Further research may elucidate more specific interactions of this compound with JNK signaling.

Ras Signaling Pathway Inhibition

The Ras signaling pathway plays a critical role in transmitting signals related to cell growth, differentiation, and survival, and its aberrant activation is frequently observed in human cancers . This compound has been identified as an inhibitor of the Ras signaling pathway.

This compound has been shown to strongly inhibit Ras-induced malignant transformation and Ras/Raf-dependent transactivation . It decreases the Ras-induced activation of its main effector, the c-Raf-1 kinase . In vitro studies have demonstrated that this compound can directly bind to the Ras protein (p21ras) in a non-covalent manner . Furthermore, this compound can inhibit the interaction of p21ras with the p21ras binding domain of the Raf protein . This disruption of the Ras-Raf interaction is considered a key mechanism by which this compound inhibits Ras-mediated signaling .

Beyond inhibiting the Ras-Raf interaction, this compound has also been shown to impair the nucleotide exchange on p21ras by CDC25 (a guanine nucleotide exchange factor) and the acceleration of the p21ras GTPase reaction by p120GAP (a GTPase-activating protein) . These effects further contribute to the inhibition of Ras signaling by interfering with its activation and deactivation cycle . The ability of this compound to act at this critical point in Ras signaling suggests its potential as a lead compound for developing novel anti-cancer drugs targeting Ras-mediated processes .

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear hormone receptor that plays a significant role in regulating cellular metabolism, differentiation, and proliferation . PPARγ agonists have been explored for their potential therapeutic applications, including in metabolic diseases and cancer . This compound has been found to modulate PPARγ activity.

Furthermore, derivatives of this compound have been synthesized and evaluated as potential PPARγ agonists . These studies aimed to develop compounds that retain PPARγ activating properties while potentially lacking the COX inhibitory activity of the parent compound . Novel this compound analogues have been identified that can stimulate PPARγ-dependent transcription and induce adipocyte differentiation in cell culture, demonstrating potency comparable to known thiazolidinedione PPARγ agonists like troglitazone . Direct binding of these derivatives to PPARγ has been shown, along with their ability to stimulate the binding of PPARγ to PPAR response elements (PPREs) and induce the expression of PPARγ target genes such as liver fatty-acid binding protein (L-FABP) and adipocyte fatty acid-binding protein (aP2) . This indicates that this compound and its derivatives can act as PPARγ modulators, influencing gene expression regulated by this nuclear receptor .

Interaction with Specific Protein Binding Sites (e.g., Ras at Raf binding site)

A key aspect of this compound's mechanism of action involves its direct interaction with specific protein binding sites, particularly within the Ras signaling pathway. As discussed in Section 2.9.3, this compound has been shown to directly bind to the Ras protein (p21ras) .

Modulation of MicroRNA (miRNA) Expression

This compound has been shown to significantly alter the expression profiles of numerous miRNAs in various cancer cell lines. In human HCT116 colon tumor cells, treatment with this compound resulted in altered expression of a total of 132 miRNAs, with 17 being upregulated and 115 downregulated. Several of the miRNAs affected by this compound treatment, including miR-10b, miR-17, miR-21, and miR-9, have been previously linked to tumor invasion and metastasis.

Research indicates that this compound can downregulate the expression of these oncogenic miRNAs. This downregulation is functionally significant, as these miRNAs have been shown to stimulate tumor cell invasion, and this compound can attenuate these invasive effects by reducing their expression.

The mechanism by which this compound modulates the expression of these miRNAs involves the suppression of NF-κB signaling. Studies using luciferase and chromatin immunoprecipitation assays have demonstrated that NF-κB binds to the promoters of miR-10b, miR-17, miR-21, and miR-9, regulating their transcription. this compound inhibits the translocation of NF-κB to the nucleus by decreasing the phosphorylation of IKKβ and IκB, thereby suppressing the transcription of these miRNAs. Analysis of the promoter sequences of miRNAs suppressed by this compound revealed that a significant proportion (81 out of 115) contained NF-κB binding sites, supporting the role of NF-κB in mediating the effects of this compound on miRNA expression.

In addition to the NF-κB pathway, the modulation of miR-27a expression by this compound has been linked to reactive oxygen species (ROS) and the ZBTB10/Specificity protein (Sp) axis in colon cancer cells. This compound induces ROS, which in turn decreases miR-27a expression. This decrease in miR-27a leads to the upregulation of ZBTB10, a known Sp repressor. The induction of ZBTB10 then results in the downregulation of Sp transcription factors (Sp1, Sp3, and Sp4) and their target genes involved in cell survival, proliferation, and angiogenesis. This ROS-dependent downregulation of miR-27a and subsequent upregulation of ZBTB10 appears to be a mechanism contributing to the growth inhibitory effects of this compound in colon cancer cells.

While this compound has been shown to downregulate miR-10b, miR-17, miR-21, and miR-9 through NF-κB inhibition, a derivative, this compound amide (SSA), has been found to affect miR-21 expression through a different pathway involving TGFβ signaling. SSA can suppress TGFβ signaling by blocking the phosphorylation of Smad2/3, which ultimately leads to the downregulation of miR-21 through transcriptional control. This suggests that different sulindac derivatives may modulate miRNA expression through distinct molecular pathways.

The observed changes in miRNA expression, particularly the downregulation of oncogenic miRNAs like miR-10b, miR-17, miR-21, and miR-9, are considered to play a functional role in the anti-invasive and potentially other anticancer activities of this compound.

Summary of this compound's Modulation of Specific MiRNAs:

miRNAEffect of this compound TreatmentProposed MechanismRelevant Cancer Cell LinesCitations
miR-10bDownregulationSuppression of NF-κB mediated transcriptionMDA-MB-231 breast, HCT116 colon
miR-17DownregulationSuppression of NF-κB mediated transcriptionMDA-MB-231 breast, HCT116 colon
miR-21DownregulationSuppression of NF-κB mediated transcriptionMDA-MB-231 breast, HCT116 colon
miR-9DownregulationSuppression of NF-κB mediated transcriptionMDA-MB-231 breast, HCT116 colon
miR-27aDownregulationROS-dependent disruption of miR-27a:ZBTB10 axisSW480, RKO colon

Data on miRNA Alterations by this compound in HCT116 Cells:

miRNA Expression ChangeNumber of MiRNAs
Upregulated17
Downregulated115
Total Altered132

Q & A

Q. What are the primary molecular targets of sulindac sulfide, and how can researchers experimentally validate their inhibition?

this compound acts as a dual COX-1/COX-2 inhibitor (Ki = 1.02 μM and 10.43 μM, respectively) and a γ-secretase modulator. To validate inhibition:

  • COX Activity : Use enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E2 (PGE2) levels in cell culture supernatants, comparing treated vs. untreated groups .
  • γ-Secretase Modulation : Quantify amyloid-beta (Aβ) isoforms (e.g., Aβ42, Aβ40) via immunoprecipitation followed by mass spectrometry or Western blot in neuronal cell models (e.g., SH-SY5Y cells) .
  • Ras/Raf Pathway Inhibition : Perform Raf-1 kinase activity assays using recombinant proteins and monitor Ras-GTP hydrolysis via GTPase activity kits .

Q. How should researchers design in vitro experiments to assess this compound’s pro-apoptotic effects in cancer cells?

  • Cell Lines : Use colon (HCA-7, HCT-15) or ovarian (OVA-14) cancer models, as these are well-documented for this compound sensitivity .
  • Dosage and Timing : Treat cells with 50–200 μM this compound for 24–48 hours, based on IC50 values (e.g., 1.25 mM in BxPC-3 pancreatic cells) .
  • Apoptosis Assays : Combine MTT assays for viability with Annexin V/PI staining and caspase-3/7 activation assays. Include MAPK inhibitors (e.g., PD98059 for ERK, SB203580 for p38) to dissect pathway contributions .

Q. What are the standard methods to quantify this compound and its metabolites in biological samples?

  • LC/MS/MS : For plasma/liver samples, use reverse-phase chromatography with tandem mass spectrometry to detect sulindac, its active sulfide metabolite, and inactive sulfone metabolite .
  • Sample Preparation : Include internal standards (e.g., deuterated analogs) and stabilize samples with antioxidants to prevent sulfide oxidation .

Advanced Research Questions

Q. How can contradictory data on this compound’s dual role in COX-2 expression be resolved?

this compound inhibits COX-2 enzymatic activity but induces COX-2 protein expression via MAPK pathways. To address this paradox:

  • Experimental Design : Treat cells with this compound and co-administer MAPK inhibitors (PD98059/SB203580). Measure COX-2 mRNA (qPCR) and protein (Western blot) levels alongside PGE2 production .
  • Time-Course Studies : Assess early-phase inhibition (1–6 hours) vs. late-phase induction (12–24 hours) to separate acute and chronic effects .

Q. What methodologies are recommended to study this compound’s synergistic effects with other compounds (e.g., PDTC)?

  • Dose Matrix Approach : Test this compound (50–200 μM) with PDTC (1–16 μM) in a 24-hour viability assay (MTT). Calculate combination indices (CI) using the Chou-Talalay method to confirm synergy (CI < 1) .
  • Mechanistic Follow-Up : Use RNA sequencing to identify co-regulated pathways (e.g., NF-κB suppression) and validate via Western blot for key proteins (e.g., p-IκBα, Bcl-2) .

Q. How does this compound interact with TNF-α in drug-inflammation models of liver injury?

  • In Vivo Models : Administer lipopolysaccharide (LPS) to rats to induce TNF-α, followed by this compound. Measure serum ALT/AST levels and liver necrosis histologically. Use TNF-α blockers (etanercept) to confirm mechanistic roles .
  • In Vitro Cytotoxicity : Treat HepG2 cells with subtoxic this compound (30 μM) and recombinant TNF-α (10 ng/mL). Monitor LDH release and caspase-8 activation to assess TNF-α sensitization .

Q. What experimental strategies can elucidate this compound’s ROS-dependent vs. ROS-independent effects?

  • Antioxidant Co-Treatment : Pre-treat cells with N-acetylcysteine (NAC, 10 mM) to abrogate ROS. Compare this compound’s effects on ROS (DCFDA fluorescence) and apoptosis (Annexin V) with/without NAC .
  • ROS-Scavenging Controls : Use catalase-overexpressing cell lines to isolate ROS-mediated pathways (e.g., COX-2 induction) from direct γ-secretase modulation .

Data Interpretation and Conflict Resolution

Q. How should researchers address variability in reported IC50 values across cell lines?

  • Contextual Factors : Note differences in cell type (e.g., BxPC-3 vs. HCA-7), culture conditions, and metabolite stability. For example, IC50 for growth inhibition ranges from 1.25 mM (BxPC-3) to 100 μM (OVA-14) .
  • Standardization : Include positive controls (e.g., NS398 for COX-2 inhibition) and normalize data to cell confluence and passage number .

Q. What evidence supports this compound’s chemopreventive efficacy in familial adenomatous polyposis (FAP) models?

  • Preclinical Data : In Apc-mutant mice, this compound (10 mg/kg/day) reduces intestinal polyps by normalizing β-catenin levels and restoring enterocyte migration. Validate via immunohistochemistry for β-catenin and Ki-67 .
  • Clinical Correlation : Compare with human FAP biopsy data, where sulindac regresses polyps via COX-2-independent apoptosis .

Methodological Best Practices

  • Metabolite Stability : Prepare this compound solutions fresh in DMSO, aliquot to prevent oxidation, and confirm concentrations via HPLC .
  • In Vivo Dosing : Account for enterohepatic recirculation by administering this compound twice daily in rodent studies .
  • Data Presentation : Follow IMRaD structure for clarity: detail methods in supplements, use tables for IC50/CI values, and highlight statistical significance (e.g., p < 0.01) in figures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulindac sulfide
Reactant of Route 2
Reactant of Route 2
Sulindac sulfide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.